![molecular formula C16H29NO2 B4433643 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide](/img/structure/B4433643.png)
4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide
Overview
Description
4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have neuroprotective effects in various animal models of neurological disorders.
Mechanism of Action
4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide is a selective antagonist of the mGluR2, a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR2, 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide reduces the release of glutamate, a neurotransmitter that is involved in various neurological processes, including learning, memory, and synaptic plasticity. This reduction in glutamate release leads to a decrease in excitotoxicity and oxidative stress, which are implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects, including reducing glutamate release, decreasing oxidative stress, and improving cognitive function in animal models of neurological disorders. It has also been shown to have anxiolytic and antidepressant effects in various behavioral tests.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide in lab experiments is that it is a selective antagonist of mGluR2, which means that it does not affect other glutamate receptors. This allows researchers to study the specific role of mGluR2 in various neurological processes. However, one limitation of using 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide is that it has poor blood-brain barrier penetration, which may limit its therapeutic potential in humans.
Future Directions
There are several future directions for the study of 4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective mGluR2 antagonists that have better blood-brain barrier penetration. Finally, the development of imaging agents that can selectively bind to mGluR2 could allow for the non-invasive monitoring of receptor occupancy in vivo, which could aid in the development of new therapies for neurological disorders.
Scientific Research Applications
4-tert-butyl-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of these disorders by reducing glutamate-mediated excitotoxicity and oxidative stress.
properties
IUPAC Name |
4-tert-butyl-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h12-14H,4-11H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBVAIVXDYKJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.